molecular formula C17H16O B8752792 9,10-Dihydro-9,10-ethanoanthracene-11-methanol CAS No. 6624-25-5

9,10-Dihydro-9,10-ethanoanthracene-11-methanol

Cat. No. B8752792
M. Wt: 236.31 g/mol
InChI Key: GKHXDBKHCPINBJ-UHFFFAOYSA-N
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Patent
US05055468

Procedure details

Anthracene (45.4 gm) was combined with allyl alcohol (90.8 gm) and benzene (260 ml) in a Parr bomb and heated to 210° C. for 12 hours. The benzene was removed on a rotary evaporator and the residue was recrystallized from n-heptane to provide the product as a white solid (mp=104-105° C.).
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
90.8 g
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.[CH2:15]([OH:18])[CH:16]=[CH2:17]>C1C=CC=CC=1>[CH:4]1[C:5]2[CH:6]3[CH2:17][CH:16]([CH2:15][OH:18])[CH:13]([C:12]4[C:7]3=[CH:8][CH:9]=[CH:10][CH:11]=4)[C:14]=2[CH:1]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
45.4 g
Type
reactant
Smiles
C1=CC=CC2=CC3=CC=CC=C3C=C12
Step Two
Name
Quantity
90.8 g
Type
reactant
Smiles
C(C=C)O
Step Three
Name
Quantity
260 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The benzene was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from n-heptane

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3C4=CC=CC=C4C(C12)CC3CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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